ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757231
InChI: InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25)
SMILES:
Molecular Formula: C19H17ClN4O4S
Molecular Weight: 432.9 g/mol

ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC14757231

Molecular Formula: C19H17ClN4O4S

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C19H17ClN4O4S
Molecular Weight 432.9 g/mol
IUPAC Name ethyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25)
Standard InChI Key FCMWEYFGPRYQNW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C

Introduction

Chemical Structure and Molecular Characteristics

The compound’s architecture integrates three heterocyclic systems:

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 5-carboxylate group enhances solubility, while the 4-methyl substitution influences steric interactions.

  • Pyridazine moiety: A six-membered diazine ring with nitrogen atoms at positions 1 and 2. The 3-(2-chlorophenyl) substituent introduces aromaticity and potential π-π stacking interactions.

  • Acetamide linker: Connects the thiazole and pyridazine systems, enabling conformational flexibility and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₄O₄S
Molecular Weight432.9 g/mol
IUPAC NameEthyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Canonical SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C
Topological Polar Surface Area126 Ų

The presence of multiple hydrogen-bond acceptors (e.g., carbonyl groups) and a hydrophobic chlorophenyl group suggests dual solubility characteristics, aligning with drug-like properties .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, leveraging classical heterocyclic formation strategies.

Core Assembly Strategy

  • Thiazole Ring Formation:

    • Reactivity of 2-aminothiazole precursors with acetylating agents (e.g., acetic anhydride) under basic conditions yields the 5-carboxylate derivative .

    • Substitution at the 4-position is achieved via alkylation or Friedel-Crafts reactions, introducing the methyl group.

  • Pyridazine Functionalization:

    • Cyclocondensation of hydrazine derivatives with diketones generates the pyridazine core.

    • Chlorophenyl substitution at position 3 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Acetamide Linker Installation:

    • Coupling the thiazole and pyridazine moieties using EDC/HOBt-mediated amidation ensures regioselectivity .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield (%)
1Thiourea, ethanol, 65–75°C85
2Acetic anhydride, pyridine, 60°C78
3NBS, dioxane/H₂O, thiourea, 80°C95

Notably, α-bromination using N-bromosuccinimide (NBS) proves critical for thiazole ring closure, as demonstrated in analogous syntheses .

Biological Activities and Mechanistic Insights

While direct pharmacological data on this compound remain limited, structural analogs provide insights into potential mechanisms:

Enzyme Modulation

  • Muscarinic Acetylcholine Receptor (mAChR) Modulation: Pyridyl-thiazolamine derivatives exhibit positive allosteric modulation of M₃ mAChR, suggesting that the pyridazine-thiazole scaffold may interact with similar GPCR targets .

  • Kinase Inhibition: Thiazole-5-carboxylates demonstrate inhibitory activity against tyrosine kinases (e.g., Bcr-Abl), a trait shared with anticancer agents like dasatinib .

Hypothesized Therapeutic Applications

  • Oncology: The chlorophenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in ellipticine derivatives.

  • Neurological Disorders: mAChR modulation could address overactive bladder or Alzheimer’s disease symptoms .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazole Derivatives

CompoundTargetIC₅₀/EC₅₀Selectivity
DasatinibBcr-Abl kinase0.6 nM>100x vs. Src
Compound 3g M₃ mAChR120 nM>50x vs. M₁/M₂
Target CompoundHypothetical

The target compound’s pyridazine ring differentiates it from dasatinib’s pyrimidine core, potentially altering kinase binding kinetics .

Future Research Directions

  • Pharmacological Profiling:

    • Conduct high-throughput screening against kinase panels and GPCR arrays.

    • Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).

  • Structural Optimization:

    • Replace the ethyl carboxylate with bioisosteres (e.g., tetrazole) to improve metabolic stability.

    • Explore halogen substitutions (F, Br) on the phenyl ring to tune lipophilicity .

  • Computational Studies:

    • Perform molecular docking simulations with M₃ mAChR (PDB: 5CXV) to identify binding motifs.

    • Predict ADMET properties using QSAR models.

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